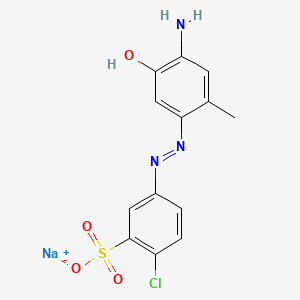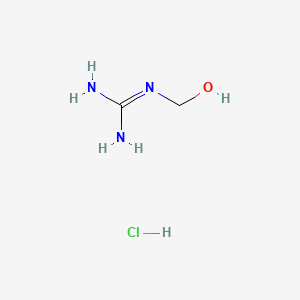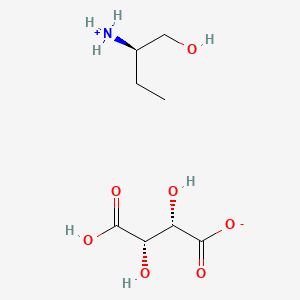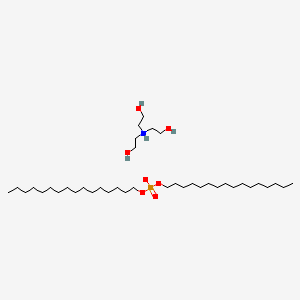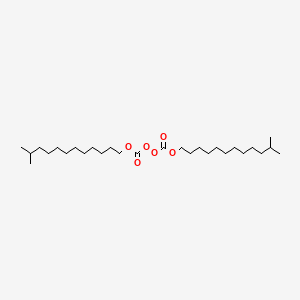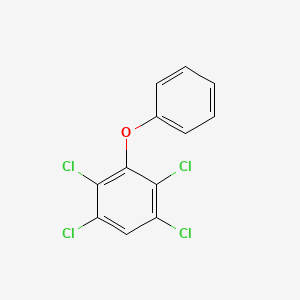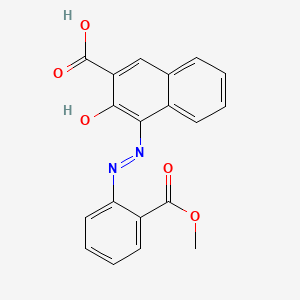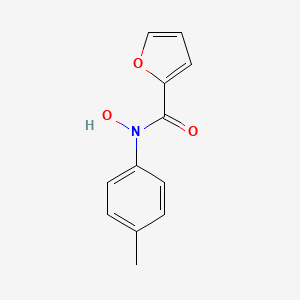
Methyl 2-((2-methyl-1-oxoallyl)oxy)-1-methylethyltrimethylammoniumsulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((2-methyl-1-oxoallyl)oxy)-1-methylethyltrimethylammoniumsulphate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a trimethylammonium group, which imparts specific reactivity and solubility properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-methyl-1-oxoallyl)oxy)-1-methylethyltrimethylammoniumsulphate typically involves multiple steps. One common method includes the reaction of methacryloyloxyethyl-N,N-dimethylamine with acryloyl chloride, followed by a reaction with an oxyethyl compound, and finally with ammonium chloride. The reaction conditions often require controlled temperatures and the use of solvents such as alcohol or ketone to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((2-methyl-1-oxoallyl)oxy)-1-methylethyltrimethylammoniumsulphate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may involve the use of reducing agents to remove oxygen or add hydrogen to the compound.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
Methyl 2-((2-methyl-1-oxoallyl)oxy)-1-methylethyltrimethylammoniumsulphate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical reactions.
Medicine: It may be explored for its therapeutic potential, including its use as an antimicrobial or antiviral agent.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 2-((2-methyl-1-oxoallyl)oxy)-1-methylethyltrimethylammoniumsulphate involves its interaction with specific molecular targets. The trimethylammonium group plays a crucial role in its reactivity, allowing it to interact with various biological and chemical entities. The compound may affect cellular pathways by binding to specific receptors or enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyldimethyl [2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride: This compound shares structural similarities and is used in similar applications.
Acryloyloxyethylbenzyldimethylammonium chloride: Another related compound with comparable chemical properties and uses.
Uniqueness
Methyl 2-((2-methyl-1-oxoallyl)oxy)-1-methylethyltrimethylammoniumsulphate is unique due to its specific molecular structure, which imparts distinct reactivity and solubility properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
93842-93-4 |
|---|---|
Formule moléculaire |
C11H23NO6S |
Poids moléculaire |
297.37 g/mol |
Nom IUPAC |
methyl sulfate;trimethyl-[1-(2-methylprop-2-enoyloxy)propan-2-yl]azanium |
InChI |
InChI=1S/C10H20NO2.CH4O4S/c1-8(2)10(12)13-7-9(3)11(4,5)6;1-5-6(2,3)4/h9H,1,7H2,2-6H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
LHVUPQLAGGMVMP-UHFFFAOYSA-M |
SMILES canonique |
CC(COC(=O)C(=C)C)[N+](C)(C)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


